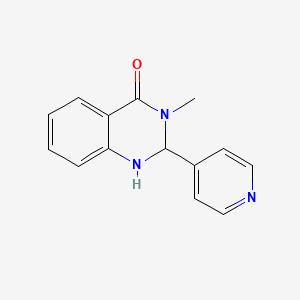

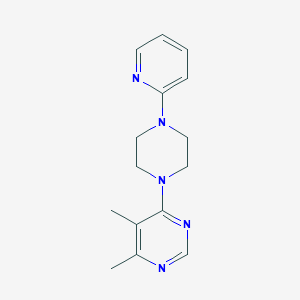

3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone class of compounds. This compound has been the subject of much scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Novel Potential Alkaloidal Systems

Research has demonstrated the simultaneous formation of novel compounds, including 8H-Isoquino[2,1-b][2,7]naphthyridin-8-ones and 13H-Pyrido[4,3:3,4]pyrrolo[2,1-b][3]benzazepin-13-ones, through condensation reactions. These compounds present a novel potential alkaloidal system, with one compound structurally confirmed by extensive NMR data and single-crystal X-ray studies (Nagarajan et al., 1994).

Photostability Tuning in Ruthenium Complexes

Another study focused on the synthesis and characterisation of bis(2,2′-biquinoline)ruthenium(II) complexes containing pyridyltriazole ligands, revealing that the photostability of these complexes can be modulated by varying the pH. This work showcases the application of such complexes in photophysics and photochemistry, emphasizing the importance of the structural components including the 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one analogs (Keyes et al., 1996).

Applications in Organic Light-Emitting Diodes (OLEDs)

The development of facial homoleptic cyclometalated iridium(III) complexes for use in OLEDs is a significant application. These complexes, with variations including 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives, exhibit highly efficient red phosphorescence. An OLED device using one such complex achieved high efficiency and pure-red emission, marking a critical step forward in the development of OLED technology (Tsuboyama et al., 2003).

Synthesis of Pyridine and Fused Pyridine Derivatives

The synthesis of a new series of pyridine and fused pyridine derivatives, including those related to 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one, has been reported. These synthetic routes offer new avenues for the exploration of novel compounds with potential applications in various fields of chemistry and pharmacology (Al-Issa, 2012).

Metal Ion Sensing

A dihydroquinazolinone derivative has been developed as a "turn-off" fluorescence sensor for the selective recognition of Cu2+ ions. This application highlights the compound's potential in environmental monitoring and analytical chemistry, demonstrating the versatility of 3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives in sensor development (Borase et al., 2016).

properties

IUPAC Name |

3-methyl-2-pyridin-4-yl-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17-13(10-6-8-15-9-7-10)16-12-5-3-2-4-11(12)14(17)18/h2-9,13,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGIEMHFCKANPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC=CC=C2C1=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2756620.png)

![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2756621.png)

![ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756630.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2756631.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine](/img/structure/B2756633.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2756634.png)

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2756635.png)

![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2756639.png)